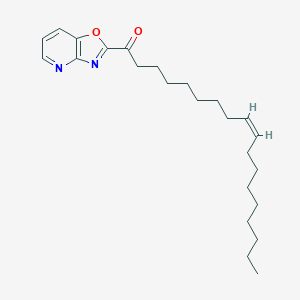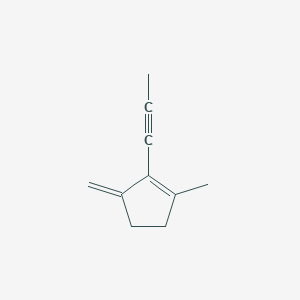
1-Methyl-3-methylene-2-(1-propynyl)cyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-methylene-2-(1-propynyl)cyclopentene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MCP or 3-MCP, and it is a cyclopentene derivative that has a unique chemical structure. The synthesis of 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene is challenging, and it requires specialized equipment and expertise. However, once synthesized, this compound has many potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene is not fully understood. However, it is believed that this compound can act as a ligand in organometallic chemistry. It can also undergo cycloaddition reactions with other compounds, such as cyclopentadiene derivatives.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene. However, it is believed that this compound is relatively stable and non-toxic. It is not known to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene in lab experiments is its unique chemical structure. This compound has many potential applications in scientific research, and it can be used as a ligand in organometallic chemistry. However, the synthesis of this compound is challenging, and it requires specialized equipment and expertise. Additionally, there is limited information available on the biochemical and physiological effects of this compound, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene. One possible direction is the development of new synthesis methods for this compound. Another possible direction is the study of the biochemical and physiological effects of this compound. Additionally, this compound could be studied for its potential use in the development of new materials, such as polymers. Overall, there is much potential for future research on 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene, and it is likely to continue to be an important compound in scientific research.
Synthesemethoden
The synthesis of 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene is a complex process that involves several steps. The first step involves the preparation of 1-bromo-3-methylcyclopentene, which is then reacted with magnesium to form a Grignard reagent. The Grignard reagent is then reacted with 1-chloro-2-propyne to form 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene. This synthesis method requires specialized equipment and expertise, and it is not suitable for inexperienced chemists.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-methylene-2-(1-propynyl)cyclopentene has many potential applications in scientific research. This compound has been studied for its potential use as a ligand in organometallic chemistry. It has also been studied for its potential use in the synthesis of other compounds, such as cyclopentadiene derivatives. Additionally, 1-Methyl-3-methylene-2-(1-propynyl)cyclopentene has been studied for its potential use in the development of new materials, such as polymers.
Eigenschaften
CAS-Nummer |
126133-18-4 |
|---|---|
Produktname |
1-Methyl-3-methylene-2-(1-propynyl)cyclopentene |
Molekularformel |
C10H12 |
Molekulargewicht |
132.2 g/mol |
IUPAC-Name |
1-methyl-3-methylidene-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H12/c1-4-5-10-8(2)6-7-9(10)3/h2,6-7H2,1,3H3 |
InChI-Schlüssel |
ZYYGPFSZFHGVRK-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1=C)C |
Kanonische SMILES |
CC#CC1=C(CCC1=C)C |
Synonyme |
Cyclopentene, 1-methyl-3-methylene-2-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



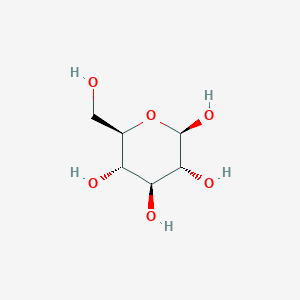
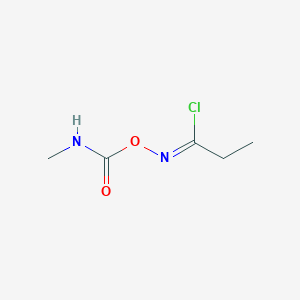
![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
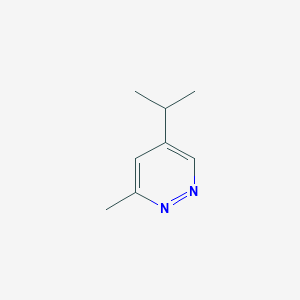
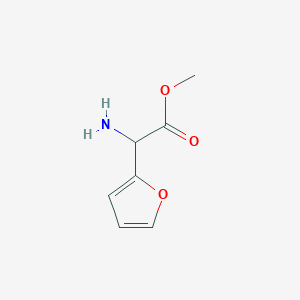
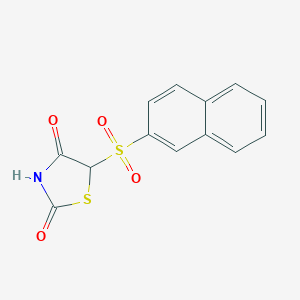
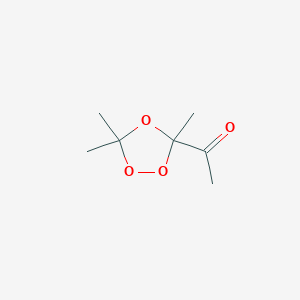
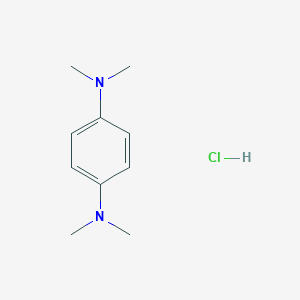
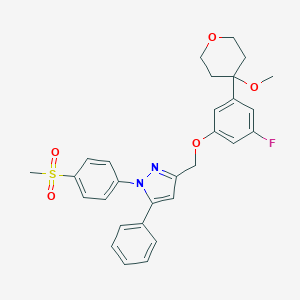
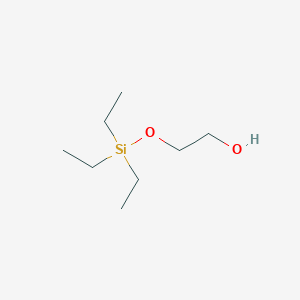
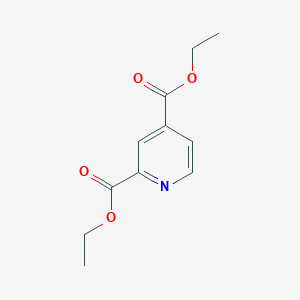
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
